Cyclopropyl(3-methoxyphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(3-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11-12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSIWJJQXTQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclopropyl 3 Methoxyphenyl Methanol and Its Stereoisomers
Established Synthetic Routes to Cyclopropyl(3-methoxyphenyl)methanol
Conventional, non-stereoselective methods provide reliable access to the racemic form of this compound. These routes are foundational in organic synthesis and often serve as the basis for more complex stereoselective adaptations.
One of the most direct methods for synthesizing this compound involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. The Grignard reaction is a classic and widely used example of this approach. cerritos.edu This method can be executed in two primary ways:
Route A: The reaction of cyclopropylmagnesium bromide with 3-methoxybenzaldehyde (B106831). In this pathway, the cyclopropyl (B3062369) group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Route B: The reaction of a 3-methoxyphenyl (B12655295) Grignard reagent (3-methoxyphenylmagnesium bromide) with cyclopropyl methyl ketone.
These reactions are typically performed in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the organomagnesium compound. cerritos.edu The process is highly sensitive to moisture, as Grignard reagents readily react with protic solvents, including atmospheric water, which can quench the reagent and reduce the yield. cerritos.edu An acidic workup following the addition is necessary to protonate the resulting alkoxide and yield the final alcohol product.
| Reagent 1 | Reagent 2 | Solvent | Key Conditions | Product |
| Cyclopropylmagnesium bromide | 3-Methoxybenzaldehyde | Diethyl ether or THF | Anhydrous, inert atmosphere | Racemic this compound |
| 3-Methoxyphenylmagnesium bromide | Cyclopropyl methyl ketone | Diethyl ether or THF | Anhydrous, inert atmosphere | Racemic this compound |
An alternative and common synthetic route is the reduction of a precursor carbonyl compound, specifically cyclopropyl (3-methoxyphenyl) ketone. This method focuses on converting the ketone's carbonyl group into the hydroxyl group of the target secondary alcohol.
Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nbinno.com
Sodium Borohydride (NaBH₄) is a milder reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It is selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF, followed by a careful aqueous workup. It can reduce ketones as well as esters and carboxylic acids. google.com
The reduction of cyclopropyl (3-methoxyphenyl) ketone with these hydride reagents results in the formation of racemic this compound in good yield. nbinno.com
| Precursor | Reducing Agent | Solvent | Typical Yield |
| Cyclopropyl (3-methoxyphenyl) ketone | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | High |
| Cyclopropyl (3-methoxyphenyl) ketone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether / THF | High |
Instead of forming the alcohol functionality last, another strategy involves constructing the cyclopropane (B1198618) ring on a molecule that already contains the necessary carbon skeleton. The Simmons-Smith reaction is a premier method for this type of transformation, converting an alkene into a cyclopropane. wikipedia.orgmasterorganicchemistry.com
This process involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). A notable variant, the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, which can improve reactivity. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.comresearchgate.net
To synthesize this compound via this route, a suitable precursor would be (E)-1-(3-methoxyphenyl)prop-2-en-1-ol. Treating this allylic alcohol with the Simmons-Smith reagent would add a methylene (B1212753) group across the double bond to form the cyclopropane ring. The hydroxyl group in the allylic alcohol can act as a directing group, leading to the delivery of the methylene group to the same face of the double bond. organic-chemistry.org
| Precursor Alkene | Reagent | Key Features |
| (E)-1-(3-methoxyphenyl)prop-2-en-1-ol | Diiodomethane (CH₂I₂), Zn-Cu couple | Stereospecific, compatible with many functional groups |
| (E)-1-(3-methoxyphenyl)prop-2-en-1-ol | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) | Furukawa modification, often increased reactivity |
Enantioselective Synthesis of this compound
To produce specific stereoisomers (enantiomers) of this compound, asymmetric synthesis techniques are required. These methods introduce chirality through the use of chiral catalysts or auxiliaries.
Asymmetric catalysis provides a pathway to enantiomerically enriched alcohols by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of this compound, two main catalytic approaches are viable:
Asymmetric Addition of an Organometallic Reagent to 3-Methoxybenzaldehyde: This involves the addition of a cyclopropyl nucleophile, such as dicyclopropylzinc, to the aldehyde in the presence of a chiral ligand or catalyst. The catalytic enantioselective addition of organozinc reagents to carbonyl compounds is a well-studied transformation. mdpi.com Chiral amino alcohols and diols, such as those derived from binaphthyl (BINOL) or TADDOL, are often effective catalysts for these reactions, achieving high levels of enantioselectivity. nih.gov The chiral catalyst forms a complex with the organozinc reagent, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde.
Asymmetric Reduction of Cyclopropyl (3-methoxyphenyl) ketone: This approach, known as asymmetric transfer hydrogenation or catalytic asymmetric reduction, uses a chiral catalyst to deliver a hydride to the prochiral ketone, favoring the formation of one alcohol enantiomer over the other. Catalysts for these reductions are often based on ruthenium, rhodium, or iridium complexes coordinated to chiral ligands.
| Reaction Type | Substrates | Catalyst/Ligand Type | Expected Outcome |
| Asymmetric Addition | Dicyclopropylzinc + 3-Methoxybenzaldehyde | Chiral amino alcohols, BINOL derivatives | High enantiomeric excess (ee) |
| Asymmetric Reduction | Cyclopropyl (3-methoxyphenyl) ketone + H₂ or H-donor | Chiral Ru/Rh/Ir-phosphine complexes | High enantiomeric excess (ee) |
An alternative strategy for stereocontrol involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the key transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
For the synthesis of this compound, a precursor acid, such as 3-methoxybenzoic acid, could be coupled to a chiral auxiliary like an Evans oxazolidinone. The resulting imide can then undergo a diastereoselective reaction. For example, a cyclopropyl group could be introduced via a conjugate addition or other C-C bond-forming reaction. The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.org
The final step involves the cleavage of the chiral auxiliary, often through hydrolysis or reduction, to release the chiral product. The auxiliary itself can typically be recovered and reused. wikipedia.org
General Steps for Chiral Auxiliary-Mediated Synthesis:
Attachment: Covalently bond the achiral substrate to the chiral auxiliary.
Diastereoselective Reaction: Perform the key bond-forming reaction, where the auxiliary directs the stereochemical outcome.
Cleavage: Remove the auxiliary to release the enantiomerically enriched product.
This method allows for the formation of a single desired stereoisomer by leveraging the well-defined stereochemistry of the recoverable auxiliary. numberanalytics.com
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single, enantioenriched product. nih.gov This process combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer, overcoming the 50% theoretical yield limit of traditional kinetic resolution. princeton.edumdpi.com For a DKR to be efficient, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer, and the kinetic resolution step should be irreversible with high enantioselectivity. princeton.edu
In the context of synthesizing enantiopure this compound, a racemic mixture of the alcohol could be subjected to DKR. This typically involves two catalysts: one for the racemization of the alcohol and another for the enantioselective transformation of one of the enantiomers. Transition metals like Ruthenium are often used in catalyst systems for the racemization of secondary alcohols. nih.gov The resolution can be achieved through enzymatic acylation, where an enzyme like Candida antarctica lipase (B570770) B (CALB) selectively acylates one enantiomer.
Key Principles of a Successful DKR:
Irreversible Resolution: The resolution step must be irreversible to ensure high enantioselectivity. princeton.edu
High Enantiomeric Ratio: The ratio of the reaction rates for the two enantiomers (kR/kS) should be high, ideally greater than 20. princeton.edu
Rapid Racemization: The racemization of the starting material must be fast relative to the resolution reaction to avoid depletion of the reactive enantiomer. princeton.edunih.gov
While specific applications of DKR to this compound are not extensively detailed, the methodology is well-established for a wide range of chiral alcohols and remains a highly viable strategy for obtaining the desired enantiomer in high yield and purity.
Enantioselective Cyclopropanation of Allylic Alcohols
A direct and effective method for synthesizing chiral cyclopropylmethanols is the asymmetric cyclopropanation of the corresponding allylic alcohols. This approach establishes the chiral centers of the cyclopropane ring and the adjacent carbinol in a single step.
One prominent method involves a titanium-TADDOLate complex as a chiral catalyst for the cyclopropanation of allylic alcohols with bis(iodomethyl)zinc (B12336892) (Simmons-Smith reaction). organic-chemistry.org This catalytic process can produce enantiomerically enriched cyclopropylmethanols with high yields and enantiomeric ratios, especially for aryl-substituted allylic alcohols. organic-chemistry.org For the synthesis of this compound, the precursor would be (E)-3-(3-methoxyphenyl)prop-2-en-1-ol. The reaction involves the formation of an iodomethylzinc alkoxide, followed by a methylene transfer catalyzed by the chiral Lewis acid. organic-chemistry.org
Another approach is the manganese-catalyzed cyclopropanation of allylic alcohols using sulfones as carbene precursors. nih.govresearchgate.net This method operates via a borrowing hydrogen strategy, where the allylic alcohol is temporarily oxidized to an aldehyde, which then undergoes reaction, followed by reduction back to the alcohol. nih.govresearchgate.net This transformation is efficient for various substituted allylic alcohols and delivers cyclopropylmethanol (B32771) products in good to excellent yields. nih.govresearchgate.net
Furthermore, enantioselective synthesis of substituted cyclopropanes can be achieved via Simmons-Smith cyclopropanation using a chiral dioxaborolane ligand. scholaris.ca This has been successfully applied to fluoro-substituted allylic alcohols, affording fluorocyclopropanes in excellent yields and high enantioselectivities (up to 96% es). scholaris.ca The reaction tolerates a range of functional groups on the aromatic ring, including electron-donating methoxy (B1213986) groups. scholaris.ca
| Catalyst/Ligand System | Reagent | Substrate Type | Typical Yield | Typical Enantioselectivity (es/ee) | Reference |
| Titanium-TADDOLate | Zn(CH₂I)₂ | 3-Aryl-substituted allylic alcohols | High | High | organic-chemistry.org |
| PNP-Manganese Complex | Arylmethyl trifluoromethyl sulfones | Various allylic alcohols | 58% - 99% | N/A (focus on diastereoselectivity) | nih.govresearchgate.net |
| Chiral Dioxaborolane Ligand | Diethylzinc, Diiodomethane | (Z)-3-Fluoroallylic alcohols | > 90% | 95% es | scholaris.ca |
Novel Synthetic Route Development and Optimization
Metal-Catalyzed Coupling and Functionalization Strategies
Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing carbon-carbon bonds. The Hiyama cross-coupling, which pairs organosilanes with organic halides, is a versatile method catalyzed by transition metals like palladium. mdpi.com This could be envisioned for the synthesis of the target molecule by coupling a cyclopropyl organosilane with 3-bromoanisole. Recent advancements have focused on mild reaction conditions and expanding the substrate scope. mdpi.com
Palladium-catalyzed reactions have also been employed in the synthesis of cyclopropane-containing structures. For instance, a multi-step synthesis can involve the palladium-catalyzed butynylation of an iodoanisole, followed by reduction of the alkyne to a trans-alkene, and subsequent cyclopropanation. google.com
Ylide-Mediated Approaches to Cyclopropyl Ring Formation
Sulfur ylides are highly effective reagents for the formation of cyclopropane rings. The Corey-Chaykovsky reaction, which utilizes trimethylsulfoxonium (B8643921) iodide and a base to generate the reactive ylide, is a classic and reliable method. mdpi.com This approach involves the reaction of the sulfur ylide with an α,β-unsaturated ketone. For the synthesis of a precursor to this compound, (E)-1-(cyclopropyl)-3-(3-methoxyphenyl)prop-2-en-1-one could be synthesized from 3-methoxychalcone. mdpi.com Subsequent reduction of the ketone would yield the target alcohol. This method is noted for its simplicity and the mild conditions required. mdpi.com
Visible light-mediated photoredox catalysis represents a more modern approach to ylide formation, particularly for azomethine ylides used in [3+2] cycloadditions to form N-heterocycles. rsc.org While not directly applicable to cyclopropane synthesis, it highlights the ongoing innovation in ylide chemistry.
Chemo- and Regioselective Synthesis Strategies
Chemo- and regioselectivity are critical for the synthesis of complex molecules with multiple functional groups. In the context of this compound, selective reactions are necessary to ensure that transformations occur at the desired position. For example, in the cyclopropanation of a substrate containing multiple double bonds, a catalyst system must be chosen that selectively reacts with the allylic alcohol moiety while leaving other alkenes untouched. nih.gov The manganese-catalyzed borrowing hydrogen cyclopropanation has demonstrated this selectivity, leaving other alkenyl groups in the substrate intact. nih.gov The development of catalyst-free, one-pot chemo- and regioselective synthetic methods under mild conditions is a significant goal in modern synthesis. mdpi.com
Synthesis of Analogues and Substituted Derivatives of this compound
The synthesis of analogues and derivatives is essential for structure-activity relationship (SAR) studies in medicinal chemistry. Various synthetic schemes have been developed to introduce substituents onto the phenyl ring or modify the core structure.
For example, a series of substituted N-[3-(3-methoxyphenyl)propyl] amides have been synthesized to evaluate their binding affinities for melatonin (B1676174) receptors. nih.gov The synthesis of 2- and 3-substituted-3-phenylpropyl analogues of GBR 12909, a dopamine (B1211576) transporter (DAT) inhibitor, has also been reported. nih.gov These syntheses often involve coupling a substituted piperazine (B1678402) with an appropriate side chain, followed by functional group manipulations like reductions or Grignard reactions. nih.gov For instance, 2-methyl substituted analogues can be prepared by coupling the piperazine core with the corresponding acid, followed by reduction of the resulting amide with a reagent like lithium aluminum hydride. nih.gov Fluorinated analogues have also been synthesized using enantioselective cyclopropanation of the corresponding fluoro-substituted allylic alcohols. scholaris.ca
| Analogue/Derivative Class | Synthetic Strategy | Purpose/Application | Reference |
| N-[3-(3-methoxyphenyl)propyl] amides | Amide coupling | Melatonin receptor ligands | nih.gov |
| 2- and 3-Substituted-3-phenylpropyl piperazines | Amide coupling, reduction, Grignard reaction | Dopamine transporter (DAT) inhibitors | nih.gov |
| Fluorocyclopropyl methanols | Enantioselective cyclopropanation | Bioisosteric replacement | scholaris.ca |
Aryl and Heteroaryl Cycloalkyl Alcohol Derivatives
The synthesis of aryl and heteroaryl cycloalkyl alcohol derivatives, such as this compound, often employs the nucleophilic addition of an organometallic reagent to a corresponding cycloalkyl aldehyde or ketone. A prevalent method involves the use of a Grignard reagent. For the specific synthesis of this compound, this would typically involve the reaction of cyclopropanecarboxaldehyde (B31225) with 3-methoxyphenylmagnesium bromide. This reaction directly forms the desired carbon-carbon bond between the cyclopropyl ring and the methoxyphenyl group, while simultaneously creating the secondary alcohol functionality.
Another prominent method for creating such structures is the reduction of a corresponding aryl cyclopropyl ketone. For instance, (3-methoxyphenyl)(cyclopropyl)methanone can be reduced using various hydride reagents to yield this compound. The choice of reducing agent can influence the stereoselectivity of the reaction, particularly when chiral catalysts or auxiliaries are employed.
The table below summarizes these general approaches for the synthesis of aryl cycloalkyl alcohol derivatives.
| Reaction Type | Starting Materials | Reagents | Product | Key Features |
| Grignard Reaction | Cyclopropanecarboxaldehyde, 3-bromomethoxybenzene, Magnesium | Diethyl ether or THF | This compound | Direct formation of C-C bond and alcohol. |
| Ketone Reduction | (3-methoxyphenyl)(cyclopropyl)methanone | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | This compound | Stereoselectivity can be controlled with chiral reducing agents. |
A patent for related cyclopropyl compounds describes a multi-step synthesis that could be adapted for the 3-methoxy isomer. This involves the palladium-catalyzed butynylation of an iodoanisole, followed by reduction of the triple bond, cyclopropanation using a Simmons-Smith reagent, and subsequent oxidation of the resulting alcohol to an aldehyde or acid, which can then be further manipulated.
Functionalized Cyclopropylmethanol Compounds
The synthesis of functionalized cyclopropylmethanol compounds often begins with a pre-functionalized cyclopropane ring or involves the functionalization of a cyclopropylmethanol precursor. These methods allow for the introduction of various substituents on the cyclopropane ring, which can be crucial for the synthesis of complex molecules.
One common strategy is the cyclopropanation of an alkene that already bears the desired functional groups. For example, an appropriately substituted chalcone, such as (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one, could undergo a Corey-Chaykovsky reaction with a sulfur ylide to form a cyclopropyl ketone, which can then be reduced to the corresponding alcohol. This approach is versatile and allows for the synthesis of a wide array of substituted cyclopropylmethanols.
Alternatively, functionalization can occur after the formation of the cyclopropylmethanol core. For example, cyclopropylmethanol itself can serve as a building block. chemicalbook.com It can be oxidized to cyclopropanecarboxaldehyde, which can then undergo reactions as described in the previous section. chemicalbook.com Furthermore, the hydroxyl group of cyclopropylmethanol can be used to direct other reactions or be converted into other functional groups to facilitate further synthetic transformations. chemicalbook.com
The following table outlines key methods for the synthesis of functionalized cyclopropylmethanol compounds.
| Method | Starting Materials | Key Reagents/Steps | Intermediate/Product | Advantages |
| Cyclopropanation | Substituted alkene (e.g., chalcone) | Sulfur ylide (Corey-Chaykovsky) or Diazomethane with a catalyst | Functionalized cyclopropyl ketone/ester | High versatility in introducing substituents. |
| Reduction of Functionalized Ketone | Substituted cyclopropyl ketone | Hydride reducing agents (e.g., NaBH₄) | Functionalized cyclopropylmethanol | Access to specific stereoisomers with chiral catalysts. |
| Modification of Cyclopropylmethanol | Cyclopropylmethanol | Oxidation (e.g., PCC), followed by Grignard addition | Functionalized cyclopropylmethanol | Utilizes a readily available starting material. |
Chemical Reactivity and Transformations of Cyclopropyl 3 Methoxyphenyl Methanol
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group is a primary site for chemical modification, readily undergoing oxidation to the corresponding ketone and various substitution and derivatization reactions.
Oxidation Reactions to Ketones
The oxidation of the secondary alcohol in cyclopropyl(3-methoxyphenyl)methanol to cyclopropyl(3-methoxyphenyl)methanone (B34386) is a fundamental transformation. Various oxidizing agents can achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and selectivity. organic-chemistry.orgresearchgate.net Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent, as well as milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. organic-chemistry.org For instance, the oxidation of benzylic alcohols can be efficiently carried out using systems like CeBr3/H2O2, which offers a greener alternative. organic-chemistry.org Another approach involves the use of a nitroxyl-radical catalyst, such as TEMPO, in conjunction with a co-oxidant. organic-chemistry.org
Table 1: Selected Oxidation Reactions of Secondary Alcohols
| Reagent/System | Description |
|---|---|
| Jones Reagent | A solution of chromium trioxide in aqueous sulfuric acid; a strong oxidizing agent. |
| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent, often used for selective oxidation to aldehydes and ketones. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. |
| Dess-Martin Periodinane | A hypervalent iodine reagent that provides a mild and selective oxidation. |
| TEMPO-based systems | Employs a stable nitroxyl (B88944) radical as a catalyst with a stoichiometric co-oxidant. |
| CeBr3/H2O2 | A system for the green oxidation of secondary and benzylic alcohols. organic-chemistry.org |
Substitutions and Derivatizations of the Hydroxyl Group
The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions. libretexts.org Direct substitution of the hydroxyl group is difficult due to the poor leaving group nature of the hydroxide (B78521) ion. libretexts.org Therefore, the alcohol is typically activated by conversion to a sulfonate ester (e.g., tosylate or mesylate) or by reaction with reagents like thionyl chloride or phosphorus tribromide to form the corresponding alkyl halides. libretexts.orglibretexts.org
For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol to a tosylate. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in SN2 reactions. Similarly, thionyl chloride (SOCl2) can be used to convert the alcohol to the corresponding chloride, and phosphorus tribromide (PBr3) affords the bromide. libretexts.org The Mitsunobu reaction provides a mild method for the inversion of stereochemistry at the carbinol center through nucleophilic substitution. libretexts.org
Transformations of the Cyclopropane (B1198618) Ring System
The strained cyclopropane ring in this compound is susceptible to ring-opening and rearrangement reactions, particularly under acidic or radical conditions.
Ring Opening Reactions and Rearrangements
The high ring strain of the cyclopropane ring (approximately 115 kJ/mol) makes it prone to cleavage, leading to the formation of more stable acyclic or larger ring structures. psu.edu
In the presence of Lewis acids, the cyclopropane ring can undergo cleavage. The reaction is typically initiated by the coordination of the Lewis acid to the oxygen of the hydroxyl group, which enhances its leaving group ability. Subsequent or concerted C-C bond cleavage of the cyclopropane ring can lead to the formation of various rearranged products. The regioselectivity and stereoselectivity of these ring-opening reactions are influenced by the nature of the Lewis acid, the solvent, and the substitution pattern on the cyclopropane ring. For example, the interaction of BF3 with alcohols can activate them for further reactions. nih.gov
The cyclopropylmethyl radical, which can be generated from this compound derivatives, is known to undergo rapid ring opening to form the corresponding homoallylic radical. psu.edu This rearrangement is extremely fast and is often used as a radical clock in mechanistic studies. psu.edu This reactivity can be harnessed in synthetic chemistry to achieve ring expansions. semanticscholar.org For example, radical-mediated ring expansion approaches have been utilized in the construction of various benzannulated medium-sized rings. semanticscholar.org The process can be initiated by the addition of an electrophilic radical to a double bond in a suitably designed precursor, triggering a ring expansion through a remote carbonyl migration. semanticscholar.org
Nucleophilic Ring Opening Reactions
The cyclopropyl (B3062369) ring in this compound is susceptible to nucleophilic ring-opening, a reaction often facilitated by acid catalysis. The process typically begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a cyclopropylcarbinyl cation. This cation is a key intermediate that can be attacked directly by a nucleophile or, more commonly, undergo rearrangement before nucleophilic attack. nih.govchemrxiv.org
The presence of the aryl group significantly influences the stability of the cationic intermediates. The cyclopropylcarbinyl cation can rearrange to a more stable, delocalized homoallylic cation. nih.govchemrxiv.org This rearrangement is often rapid and can compete with the direct nucleophilic attack on the initial cation, which may lead to a loss of stereospecificity if the starting material is chiral. nih.govchemrxiv.org The reaction's mechanism can exhibit characteristics of both SN1 and SN2 pathways, depending on the substrate and reaction conditions. nih.govscispace.com In an SN1-like mechanism, the formation of the carbocation is the rate-determining step, while in an SN2-like mechanism, the nucleophile attacks as the leaving group departs. scispace.comlibretexts.org
The regioselectivity of the nucleophilic attack on the rearranged homoallylic cation is directed by the stability of the resulting product. A variety of nucleophiles, including halides, alcohols, and arenes, can participate in these ring-opening reactions. scispace.comresearchgate.net
Table 1: Conditions and Products in Nucleophilic Ring Opening
| Catalyst/Reagent | Nucleophile | Intermediate | Product Type |
|---|---|---|---|
| Brønsted Acid (e.g., TfOH) | Alcohols, Arenes, Azides | Cyclopropylcarbinyl cation -> Homoallylic cation | Homoallylic ethers, alkylated arenes, homoallylic azides |
| Lewis Acid (e.g., Yb(OTf)₃) | Indoles, Anisole derivatives | Cyclopropylcarbinyl cation -> Homoallylic cation | Alkylated indoles and anisoles |
Thermal and Photochemical Rearrangements
This compound can undergo rearrangements when subjected to thermal or photochemical conditions. The most prominent of these is the cyclopropylcarbinyl-homoallyl rearrangement. This transformation is not limited to cationic intermediates seen in nucleophilic ring-opening but can also proceed through radical pathways. hope.edupsu.edu
Thermal Rearrangements: Under thermal stress, the C-C bonds of the cyclopropane ring can cleave homolytically to form a diradical intermediate, which then rearranges to a more stable homoallylic structure. acs.org The driving force for this process is the release of the significant ring strain (ca. 115 kJ/mol) inherent in the three-membered ring. psu.edu For aryl-substituted cyclopropylcarbinols, thermal reactions can also lead to more complex skeletal reorganizations.
Photochemical Rearrangements: Photochemical excitation provides an alternative pathway for rearrangement. Upon absorption of light, the molecule can enter an excited state where bond cleavage and formation can occur. mdpi.com For some methylenecyclopropane (B1220202) derivatives, photoirradiation leads to a reversible interconversion with a trimethylenemethane (TMM) diradical. chemrxiv.org While not a direct analogue, this illustrates the potential for light-induced homolysis in cyclopropyl systems. Photochemical reactions can also facilitate sigmatropic rearrangements, where a substituent migrates across the π-system. mdpi.comchemrxiv.org The specific outcome of the photochemical reaction of this compound would depend on the wavelength of light used and the reaction conditions.
Intermolecular and Intramolecular Cyclization Reactions
The unique structure of this compound and its derivatives makes it a valuable precursor for constructing more complex cyclic systems through both intermolecular and intramolecular reactions. The ring strain of the cyclopropane can be harnessed to drive cyclization events.
Intermolecular Cyclizations: In intermolecular reactions, the activated cyclopropane can act as a three-carbon synthon. For instance, in the presence of a Lewis acid, the cyclopropyl ring can open to form a 1,3-dipole equivalent, which can then participate in cycloaddition reactions with various dipolarophiles. This approach allows for the construction of five-membered rings.
Intramolecular Cyclizations: Intramolecular cyclizations are particularly powerful for building polycyclic frameworks. If a suitable nucleophilic tether is present on the aryl ring or as a derivative of the carbinol, it can attack the cyclopropane ring upon activation. Research has shown that derivatives of cyclopropylmethanol (B32771) containing a (3-methoxyphenyl)propyl side chain can undergo Lewis acid-catalyzed rearrangement and subsequent intramolecular cyclization to form fused ring systems. rsc.org This type of reaction proceeds via the formation of a non-classical carbenium ion intermediate. rsc.org The cyclization can occur in different modes, such as an exo or endo cyclization, which determines the size of the newly formed ring. epfl.ch
Reactivity Studies of the 3-Methoxyphenyl (B12655295) Moiety
Electrophilic Aromatic Substitutions
The 3-methoxyphenyl group of the molecule is an activated aromatic ring that readily undergoes electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing effects of the substituents on the ring. dalalinstitute.com The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The cyclopropylmethanol substituent is generally considered a weakly activating group.
Given the substitution pattern, incoming electrophiles will be directed to the positions ortho and para to the methoxy group. The positions available for substitution are C2, C4, and C6.
Position 2: ortho to the methoxy group, but sterically hindered by the adjacent cyclopropylmethanol group.
Position 4: para to the methoxy group, generally favored electronically and sterically accessible.
Position 6: ortho to the methoxy group, sterically less hindered than position 2.
Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The exact ratio of products would depend on the specific electrophile and the reaction conditions. masterorganicchemistry.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro- and 6-Nitro- substituted |
| Halogenation | Br⁺, Cl⁺ | 4-Halo- and 6-Halo- substituted |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl- and 6-Acyl- substituted (potential for catalyst coordination with hydroxyl and methoxy groups) |
Modifications of the Methoxy Group
The methoxy group itself is a site of potential chemical transformation. The most common modification is ether cleavage (demethylation) to yield the corresponding phenol. This reaction is typically achieved using strong protic acids or Lewis acids.
With Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by an SN2 attack of the halide ion on the methyl group.
With Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, often under milder conditions than strong acids. The reaction involves coordination of the Lewis acid to the ether oxygen, facilitating the removal of the methyl group.
The resulting phenol, cyclopropyl(3-hydroxyphenyl)methanol, is a valuable intermediate for further functionalization, such as the synthesis of esters, ethers, or as a coupling partner in cross-coupling reactions. mdpi.com The presence of other functional groups, like the secondary alcohol, must be considered, as they may require protection before carrying out the demethylation.
Cascade and Multicomponent Reactions Featuring this compound
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. researchgate.netnih.govmdpi.com
While specific examples featuring this compound in the literature are not prominent, its structural motifs suggest significant potential as a substrate in such processes. Donor-acceptor cyclopropanes, which can be readily synthesized from precursors like this compound (e.g., by oxidation of the alcohol to a ketone), are well-established participants in cascade reactions. epfl.ch
A plausible cascade sequence could involve:
Activation: Oxidation of the alcohol to a cyclopropyl ketone. This transforms the molecule into a donor-acceptor cyclopropane.
Ring Opening: Lewis or Brønsted acid-catalyzed ring-opening to generate a zwitterionic or dipolar intermediate.
Trapping/Cyclization: The intermediate is trapped by another reactant (in an MCR) or by a functional group within the molecule (in a cascade cyclization) to form a new ring system. nih.govresearchgate.net
For example, a multicomponent reaction could involve the activated cyclopropyl ketone, an amine, and an isocyanide (an Ugi-type reaction), or a β-ketoester and an aldehyde (a Hantzsch-type synthesis), leading to complex heterocyclic structures in a single pot. mdpi.comnih.gov The inherent reactivity of the strained ring and the electronic properties of the methoxyphenyl group make this compound a promising starting material for the discovery of novel cascade and multicomponent reactions.
Mechanistic Investigations into the Chemical Behavior of Cyclopropyl 3 Methoxyphenyl Methanol
Elucidation of Reaction Pathways and Transition States
The reactions of cyclopropyl(3-methoxyphenyl)methanol, particularly under acidic conditions, are characterized by the facile rearrangement of the carbon skeleton. The driving force for these transformations is the relief of ring strain in the three-membered cyclopropane (B1198618) ring. The elucidation of the precise reaction pathways and the nature of the transition states is crucial for predicting and controlling the product distribution.
A central question in the study of cyclopropylcarbinyl system rearrangements is whether the reaction proceeds through a concerted or a stepwise mechanism. A concerted mechanism involves a single transition state, where bond breaking and bond making occur simultaneously. In contrast, a stepwise mechanism involves the formation of one or more intermediates, each with its own transition state.
In the context of reactions involving this compound, such as solvolysis or acid-catalyzed rearrangements, the distinction between these two pathways can be subtle. Theoretical calculations on related systems, such as the rearrangement of cyclopropylcarbinyl cations, suggest that the energy landscape can be complex, with shallow minima for intermediates. This can blur the lines between a truly stepwise process and a concerted one with a very asynchronous transition state. For many reactions of cyclopropylcarbinyl systems, a stepwise mechanism involving the formation of a carbocation intermediate is generally favored, as this allows for the significant electronic stabilization provided by the cyclopropyl (B3062369) group through σ-bond participation.
The chemical transformations of this compound are predominantly mediated by the formation of reactive intermediates, with carbenium ions being the most significant. Under acidic conditions, the protonation of the hydroxyl group followed by the loss of water generates a cyclopropyl(3-methoxyphenyl)methyl carbenium ion. This cation is not a simple, localized positive charge but is stabilized by the adjacent cyclopropyl group, leading to the formation of non-classical ions like the bicyclobutonium ion. This delocalized cationic species can then be attacked by a nucleophile at different positions, leading to a mixture of rearranged products, including homoallylic and cyclobutyl derivatives. The 3-methoxyphenyl (B12655295) group, with its electron-donating methoxy (B1213986) substituent, plays a crucial role in stabilizing this carbocationic intermediate through resonance, thereby influencing the rate and selectivity of the reaction.
While less common, radical intermediates can also be involved in the chemistry of this compound under specific reaction conditions, such as those involving radical initiators or photolysis. The cyclopropylcarbinyl radical is known to undergo a rapid ring-opening to the homoallyl radical. Computational studies on the parent cyclopropylcarbinyl radical have provided insights into the kinetics of this process.
Kinetic and Thermodynamic Aspects of Reactivity
Understanding the kinetic and thermodynamic parameters associated with the reactions of this compound is essential for predicting reaction rates and product distributions. These aspects are often investigated through experimental measurements and computational modeling.
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. It provides a quantitative measure of the kinetic barrier of a reaction. For the rearrangement of this compound, the activation energy will be influenced by factors such as the stability of the transition state and any intermediates. Computational studies on the parent cyclopropylcarbinyl radical ring-opening have estimated the activation barrier. For the cationic rearrangements of this compound, the activation energy is expected to be relatively low due to the relief of ring strain and the stabilization of the cationic intermediate by both the cyclopropyl and the 3-methoxyphenyl groups.
| Rearrangement | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Method |
|---|---|---|---|
| Cyclopropylcarbinyl radical → Homoallyl radical | Radical ring-opening | ~5-8 | Ab initio/DFT |
| Cyclopropylcarbinyl cation → Bicyclobutonium ion | Cationic rearrangement | Low barrier | Theoretical studies |
Influence of Catalyst Structure and Reaction Conditions on Mechanism
The course of reactions involving this compound is highly dependent on the nature of the catalyst and the specific reaction conditions employed.
In acid-catalyzed reactions, the strength and concentration of the acid can significantly impact the reaction rate and the distribution of products. Stronger acids will promote the formation of the carbenium ion more readily. The choice of solvent also plays a critical role. Polar, protic solvents can stabilize the ionic intermediates and transition states, facilitating rearrangement and solvolysis reactions. In contrast, non-polar solvents may favor different reaction pathways.
The structure of any catalyst used, for example in heterogeneous catalysis, can also influence the mechanism. The pore size and acidity of a solid acid catalyst, such as a zeolite, could selectively favor the formation of certain rearranged products by exerting steric control over the transition states and intermediates. While specific studies on the catalytic transformations of this compound are not extensively documented, the principles of catalysis in related systems suggest that careful selection of the catalyst and reaction conditions can be a powerful tool for controlling the outcome of its chemical transformations.
Role of Cyclopropane Ring Strain in Driving Transformations
The chemical reactivity of this compound is profoundly influenced by the inherent strain within its cyclopropane ring. This strain, a combination of angle and torsional strain, renders the three-membered ring significantly less stable than its acyclic or larger-ring counterparts, and consequently, it provides a potent thermodynamic driving force for reactions that lead to the opening of the ring.
The total ring strain of cyclopropane is estimated to be approximately 27.5 kcal/mol. libretexts.org This high degree of strain arises from two main factors:
Angle Strain: The internal C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° bond angle for sp³-hybridized carbon atoms. vaia.com This compression of bond angles leads to poor overlap of the carbon atomic orbitals, resulting in weaker "bent" bonds and increased potential energy. libretexts.org
The release of this substantial ring strain is a key factor in the chemical transformations of this compound. Reactions that involve the cleavage of one of the C-C bonds of the cyclopropane ring are energetically favorable because they lead to the formation of more stable, less strained products.
Detailed Research Findings
Mechanistic studies, primarily on analogous cyclopropylcarbinyl systems, have elucidated the pathways through which this ring strain is relieved. A common transformation is the acid-catalyzed rearrangement, which typically proceeds through the formation of a carbocation intermediate.
In the presence of an acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The departure of water generates a secondary carbocation adjacent to both the cyclopropyl and the 3-methoxyphenyl groups. The presence of the aryl group can stabilize this carbocation through resonance.
However, the most significant driving force for the subsequent transformation is the relief of the cyclopropane ring strain. The formation of the carbocation facilitates a rapid ring-opening rearrangement. This process can be envisioned as a concerted cleavage of a cyclopropyl C-C bond and the formation of a more stable, delocalized cationic species.
Computational studies on related systems have provided insights into the energetics of these transformations. For example, DFT calculations on the ring-opening of a substituted cyclopropyl carbinol revealed the relative activation free energies for different ring-opening pathways, highlighting the thermodynamic preference for the cleavage of the more substituted bond to form a more stable carbocation intermediate.
The following data table illustrates the strain energies of several cycloalkanes, providing a quantitative comparison that underscores the high reactivity of the cyclopropane ring.
| Cycloalkane | Number of Carbon Atoms | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.5 | 9.2 |
| Cyclobutane (B1203170) | 4 | 26.4 | 6.6 |
| Cyclopentane (B165970) | 5 | 6.2 | 1.2 |
| Cyclohexane (B81311) | 6 | 0 | 0 |
Data sourced from various thermochemical studies. libretexts.orgmasterorganicchemistry.comyale.edu
The significantly higher strain energy of cyclopropane compared to larger rings like cyclopentane and the virtually strain-free cyclohexane explains its propensity to undergo ring-opening reactions. pressbooks.pub In the context of this compound, any reaction that allows for the cleavage of the three-membered ring will be energetically favored, thus driving the formation of rearranged or ring-opened products. The specific nature of these products will be dictated by the reaction conditions and the stability of the intermediates formed during the transformation.
Advanced Spectroscopic and Structural Characterization of Cyclopropyl 3 Methoxyphenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of Cyclopropyl(3-methoxyphenyl)methanol. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to establish not only the carbon-hydrogen framework but also the spatial relationships between atoms, which is crucial for defining its relative stereochemistry and conformational preferences.
While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, 2D NMR experiments are essential for mapping the intricate network of covalent bonds.
Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the methine proton of the carbinol group (-CHOH-) and the adjacent protons on the cyclopropyl (B3062369) ring. It would also map the couplings among the non-equivalent protons within the cyclopropyl and aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is invaluable for unequivocally assigning the carbon signals based on their corresponding, and more easily interpreted, proton signals. For instance, the signal for the carbinol proton would show a cross-peak to the carbinol carbon, and the methoxy (B1213986) protons would correlate with the methoxy carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). This is critical for piecing together the molecular fragments. Key HMBC correlations would be expected between the carbinol proton and the carbons of the cyclopropyl ring, as well as the ipso-carbon of the aromatic ring. Similarly, correlations from the methoxy protons to the corresponding aromatic carbon (C3) would confirm the substitution pattern. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| Cyclopropyl CH₂ (x2) | 0.30 - 0.70 (m) | 3 - 10 | COSY: Cross-peaks with other cyclopropyl protons and carbinol CH. |
| Cyclopropyl CH | 1.10 - 1.40 (m) | 15 - 20 | COSY: Cross-peaks with cyclopropyl CH₂ protons and carbinol CH. |
| Carbinol CH | 4.30 - 4.50 (d) | 75 - 80 | HMBC: Correlations to cyclopropyl carbons and aromatic C1. |
| Carbinol OH | 1.80 - 2.50 (br s) | - | HMBC: Potential weak correlation to carbinol CH. |
| Methoxy OCH₃ | 3.81 (s) | ~55.3 | HMBC: Correlation to aromatic C3. |
| Aromatic C2-H | 6.80 - 6.90 (m) | ~112 | COSY: Cross-peaks with aromatic C4-H and C6-H. HMBC: Correlations to C4, C6, and carbinol CH. |
| Aromatic C4-H | 6.75 - 6.85 (m) | ~119 | COSY: Cross-peaks with aromatic C2-H and C5-H. |
| Aromatic C5-H | 7.20 - 7.30 (t) | ~129.5 | COSY: Cross-peaks with aromatic C4-H and C6-H. |
| Aromatic C6-H | 6.85 - 6.95 (m) | ~115 | COSY: Cross-peaks with aromatic C2-H and C5-H. |
| Aromatic C1 (ipso) | - | ~145 | HMBC: Correlations from carbinol CH. |
| Aromatic C3 (ipso) | - | ~160 | HMBC: Correlations from methoxy protons. |
To understand the three-dimensional arrangement of atoms, experiments that detect through-space interactions are employed.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. For a small molecule like this compound (MW ≈ 178 g/mol ), the Nuclear Overhauser Effect (NOE) is positive. columbia.eduresearchgate.net A NOESY spectrum would reveal correlations between the carbinol proton and specific protons on both the aromatic and cyclopropyl rings, helping to define the molecule's preferred conformation around the single bonds.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is similar to NOESY but is often more effective for molecules of intermediate size where the NOE effect might be close to zero. For small molecules, ROESY provides similar information to NOESY but can sometimes be complicated by TOCSY artifacts (unwanted correlations between spin-coupled protons). columbia.edu The choice between NOESY and ROESY depends on the specific molecular dynamics and the magnetic field strength of the spectrometer. columbia.eduresearchgate.net Both techniques are instrumental in establishing the relative stereochemistry if additional chiral centers were present.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of a compound and structural clues based on its fragmentation pattern upon ionization.
High-resolution mass spectrometry, using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 0.001 Da). This allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₁H₁₄O₂. biosynth.com HRMS would confirm the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), distinguishing it from any other combination of atoms that might have the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Nominal Mass | 178 |
| Monoisotopic Mass | 178.0994 g/mol |
| Expected HRMS [M+H]⁺ | 179.1072 |
| Expected HRMS [M+Na]⁺ | 201.0891 |
When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. Analyzing these fragments provides a roadmap of the molecule's structure. The fragmentation of this compound is expected to follow pathways typical for benzylic alcohols and ethers.
Plausible Fragmentation Pathways:
Loss of Water: Alcohols readily lose a molecule of water (H₂O, 18 Da) to form an [M-18]⁺ ion.
Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl ring would result in a stable, resonance-stabilized methoxy-tropylium-like ion.
Loss of Cyclopropyl Radical: Loss of the cyclopropyl group (•C₃H₅, 41 Da) would generate an [M-41]⁺ ion.
Loss of Methanol (B129727): Cleavage can result in the loss of a methanol molecule (CH₃OH, 32 Da). docbrown.info
Benzylic Cleavage: The bond between the aromatic ring and the carbinol carbon can cleave, leading to fragments corresponding to the cyclopropylmethanol (B32771) cation and the methoxyphenyl radical, or vice versa.
Methoxy Group Fragmentation: The methoxy-substituted ring can undergo characteristic fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da). nih.gov
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value (Predicted) | Ion Formula | Description of Loss from Molecular Ion (m/z 178) |
| 160 | [C₁₁H₁₂O]⁺ | Loss of H₂O (water) |
| 147 | [C₁₀H₁₁O]⁺ | Loss of •OCH₃ (methoxy radical) |
| 137 | [C₈H₉O₂]⁺ | Loss of •C₃H₅ (cyclopropyl radical) |
| 121 | [C₈H₉O]⁺ | Loss of •C₃H₅ followed by loss of O |
| 107 | [C₇H₇O]⁺ | Methoxy-tropylium ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (loss of methoxy group) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These two methods are complementary and provide a characteristic fingerprint of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecular dipole moment. It is particularly sensitive to polar bonds. For this compound, a strong, broad absorption band is expected for the O-H stretch of the alcohol group. Other key absorptions include C-H stretches for the aromatic and aliphatic (cyclopropyl) moieties, C=C stretches within the aromatic ring, and strong C-O stretching bands for the alcohol and the methoxy ether. rsc.org
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It detects vibrational modes that cause a change in the polarizability of the molecule. Raman is often more sensitive to non-polar, symmetric bonds. Therefore, it would be particularly effective for observing the symmetric "breathing" modes of the aromatic ring and the vibrations of the C-C bonds within the cyclopropyl ring. nih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | ~3600 - 3200 | Weak | Strong, Broad (IR) |
| C-H Stretch (Aromatic) | ~3100 - 3000 | ~3100 - 3000 | Medium (IR), Strong (Raman) |
| C-H Stretch (Aliphatic - Cyclopropyl, CH) | ~3000 - 2850 | ~3000 - 2850 | Medium-Strong (IR), Medium-Strong (Raman) |
| C=C Stretch (Aromatic Ring) | ~1600, ~1585, ~1470 | ~1600, ~1585 | Strong (IR), Strong (Raman) |
| C-O Stretch (Alcohol) | ~1200 - 1000 | Weak | Strong (IR) |
| C-O Stretch (Aryl Ether) | ~1250 (asymmetric), ~1040 (symmetric) | Medium | Strong (IR) |
| Ring Breathing (Cyclopropyl) | ~1200 | ~1200 | Weak (IR), Strong (Raman) |
| Ring Breathing (Aromatic) | Weak | ~1000 | Weak (IR), Strong (Raman) |
X-ray Crystallography for Absolute and Relative Configuration Determination
For a chiral molecule like this compound, which possesses a stereocenter at the carbon atom bearing the hydroxyl, cyclopropyl, and 3-methoxyphenyl (B12655295) groups, X-ray crystallography can also be used to determine its absolute configuration. The absolute configuration describes the precise spatial arrangement of the substituents around the chiral center, distinguishing between the (R)- and (S)-enantiomers. The determination of the absolute configuration is typically achieved through anomalous dispersion, where the presence of a heavy atom in the crystal structure or the use of a chiral derivatizing agent of known absolute configuration allows for the differentiation between the two enantiomers.
A hypothetical data table for the X-ray crystallographic analysis of a single crystal of this compound is presented below to illustrate the type of information that would be obtained from such an experiment.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄O₂ |
| Formula Weight | 178.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Calculated Density (g/cm³) | Value |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment
Chiral chromatography is an essential technique for the separation of enantiomers and the determination of the enantiomeric purity of a chiral compound. This is of paramount importance in fields such as pharmaceuticals, where the two enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the chiral separation of this compound. The choice of technique and the specific CSP would depend on the physicochemical properties of the compound, such as its volatility and polarity. Common CSPs for chiral HPLC include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), while for chiral GC, cyclodextrin-based stationary phases are frequently used.
The enantiomeric purity of a sample is typically expressed as enantiomeric excess (ee), which is a measure of how much one enantiomer is present in excess of the other. This is calculated from the relative peak areas of the two enantiomers in the chromatogram.
To illustrate the data that would be generated from a chiral HPLC analysis, a hypothetical data table summarizing the experimental conditions and results is provided below.
Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition/Value |
|---|---|
| Column | |
| Chiral Stationary Phase | e.g., Amylose tris(3,5-dimethylphenylcarbamate) |
| Dimensions | e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | |
| Composition | e.g., Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | |
| Wavelength | e.g., 254 nm |
| Results | |
| Retention Time (Enantiomer 1) | t_R1 |
| Retention Time (Enantiomer 2) | t_R2 |
| Resolution (Rₛ) | Value |
Computational and Theoretical Chemistry Studies of Cyclopropyl 3 Methoxyphenyl Methanol
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Cyclopropyl(3-methoxyphenyl)methanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis.
Structural Optimization: The primary goal of structural optimization is to find the molecule's lowest energy conformation, which corresponds to its most stable three-dimensional geometry. The process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles. Key parameters such as the orientation of the cyclopropyl (B3062369) group relative to the methanol (B129727) bridge and the conformation of the methoxy (B1213986) group on the phenyl ring would be established.
Electronic Properties: Once the geometry is optimized, DFT is used to calculate various electronic properties. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions. The dipole moment, a measure of molecular polarity, can be calculated. Furthermore, Mulliken and Natural Bond Orbital (NBO) population analyses can be performed to determine the partial atomic charges on each atom, offering insights into electrostatic interactions and potential sites for nucleophilic or electrophilic attack.
Illustrative Optimized Geometrical Parameters (Hypothetical Data): This table presents typical bond lengths and angles that might be expected from a DFT optimization of the molecule.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-C(methanol) | ~1.52 Å |
| Bond Length | C(methanol)-O(hydroxyl) | ~1.43 Å |
| Bond Length | C(cyclopropyl)-C(methanol) | ~1.51 Å |
| Bond Angle | C(phenyl)-C(methanol)-O(hydroxyl) | ~109.5° |
| Dihedral Angle | C(phenyl)-C(methanol)-C(cyclopropyl)-C(cyclopropyl) | Variable (defines conformation) |
Prediction and Validation of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, providing details that are often difficult to capture experimentally.
For any proposed reaction involving this compound, such as its acid-catalyzed rearrangement or oxidation, computational methods can map out the entire reaction pathway.
Transition State (TS) Localization: A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Locating the TS is crucial for understanding the reaction's kinetic feasibility. Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to find an approximate TS structure, which is then fully optimized. A frequency calculation must be performed on the optimized TS structure; a true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. The rotation around the bond connecting the phenyl ring to the carbinol carbon and the bond between the carbinol carbon and the cyclopropyl ring gives rise to different spatial arrangements (conformers).
A conformational analysis involves systematically rotating key dihedral angles and calculating the corresponding energy of each conformer. This process generates a potential energy surface, or energy landscape, which maps the stability of different conformations. The landscape reveals the global minimum energy conformer (the most stable structure) as well as other local minima (metastable conformers) and the energy barriers that separate them. This information is critical for understanding how the molecule's shape influences its properties and reactivity. For this compound, this analysis would reveal the preferred orientation of its three substituent groups.
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy and spatial distribution of these orbitals are calculated using methods like DFT.
For this compound:
HOMO: The location of the HOMO would indicate the most nucleophilic sites. It would likely be distributed over the electron-rich methoxy-substituted phenyl ring and potentially the oxygen of the hydroxyl group.
LUMO: The location of the LUMO would indicate the most electrophilic sites, where the molecule is susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Hypothetical FMO Data: This table shows representative energy values that might be obtained for the molecule from a DFT calculation.
| Molecular Orbital | Calculated Energy (eV) | Implication |
|---|---|---|
| HOMO | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO | -0.5 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability |
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its macroscopic properties. These models use calculated molecular descriptors to predict properties without the need for experimental measurement.
For this compound, a QSPR study could predict non-biological properties such as:
Boiling Point: Correlated with descriptors like molecular weight, polarizability, and dipole moment.
Refractive Index: Related to the molecule's polarizability and volume.
Solubility in various solvents: Modeled using descriptors that account for polarity, hydrogen bonding capability, and molecular size.
Vapor Pressure: Predicted from descriptors related to intermolecular forces.
A typical QSPR model is developed by calculating a large number of descriptors for a set of related compounds and then using statistical methods (e.g., multiple linear regression) to find the best correlation with an experimentally measured property. While a specific QSPR study for this molecule is not available, general models predict some of its properties. For instance, Lipinski's "Rule of Five" parameters, which are simple molecular descriptors, can be calculated.
Calculated Physicochemical Descriptors:
| Descriptor/Parameter | Predicted Value | Method/Rule |
|---|---|---|
| Molecular Weight | 178.23 g/mol | Formula Calculation |
| MLOGP (log P) | ≤ 4.15 (Compliant) | Lipinski Filter |
| Number of H-bond Donors (NH or OH) | 1 (Compliant, ≤ 5) | Lipinski Filter |
| Number of H-bond Acceptors (N or O) | 2 (Compliant, ≤ 10) | Lipinski Filter |
Applications of Cyclopropyl 3 Methoxyphenyl Methanol in Advanced Organic Synthesis
As a Chiral Building Block in the Synthesis of Complex Organic Molecules
The presence of a stereocenter at the carbinol carbon allows Cyclopropyl(3-methoxyphenyl)methanol to be utilized as a chiral building block in asymmetric synthesis. The enantiomerically pure forms of this compound serve as valuable starting materials for the synthesis of complex organic molecules with specific stereochemistry, which is crucial in medicinal chemistry and pharmacology.
The synthesis of enantiomerically enriched cyclopropyl (B3062369) derivatives is a significant area of research. Methodologies such as asymmetric cyclopropanation and chiral resolution are employed to obtain the desired stereoisomers of cyclopropyl carbinols. While specific enzymatic resolutions for this compound are not extensively documented in readily available literature, analogous compounds undergo highly selective enzymatic acylation to yield enantiopure products. This suggests a viable pathway for the preparation of chiral this compound.
Once obtained in enantiopure form, this chiral building block can be incorporated into larger molecules, transferring its stereochemical information to the final product. The cyclopropyl and methoxyphenyl moieties also offer sites for further functionalization, allowing for the construction of diverse and complex molecular architectures.
| Parameter | Description |
| Chiral Center | The carbon atom of the methanol (B129727) group bonded to the cyclopropyl and phenyl rings. |
| Methods for Enantiomeric Resolution | Enzymatic resolution, chiral chromatography. |
| Potential Synthetic Utility | Asymmetric synthesis of pharmaceuticals and other bioactive molecules. |
Intermediacy in the Synthesis of Natural Product Scaffolds (structural, non-biological focus)
While direct evidence of this compound's intermediacy in the total synthesis of specific natural products is not prominently reported, its structural motifs are present in various natural compounds. The cyclopropyl ring, in particular, is a key feature in a number of bioactive natural products. Therefore, derivatives of this compound are plausible intermediates in the synthesis of analogs of these natural products.
The synthesis of complex scaffolds often involves the strategic use of building blocks that can undergo ring-opening or rearrangement reactions to construct larger ring systems. The strained cyclopropyl ring in this compound can participate in such transformations. For instance, under acidic or thermal conditions, cyclopropyl carbinols can rearrange to form homoallylic alcohols or other ring-opened products, providing access to different molecular skeletons. The methoxyphenyl group can also be modified to introduce other functionalities commonly found in natural products.
| Structural Feature | Relevance to Natural Product Scaffolds |
| Cyclopropyl Ring | Present in various bioactive natural products; can undergo ring-opening reactions to form larger carbocyclic or heterocyclic systems. |
| Methoxyphenyl Group | A common substituent in natural products, can be a precursor for phenolic hydroxyl groups or other functionalities. |
| Carbinol Group | Provides a handle for further synthetic transformations and attachment to other molecular fragments. |
Utilization in the Development of Novel Synthetic Methodologies
The unique reactivity of the cyclopropyl carbinol system makes this compound a valuable substrate for the development of new synthetic methodologies. The interaction between the cyclopropyl ring and the adjacent hydroxyl group can lead to unique chemical transformations.
One area of interest is the study of cyclopropyl carbinol rearrangements. These reactions can be catalyzed by various Lewis or Brønsted acids, leading to the formation of a variety of products, including homoallylic alcohols and ketones. The outcome of these rearrangements can often be controlled by the choice of catalyst and reaction conditions, making them a powerful tool for synthetic chemists. The electronic nature of the 3-methoxyphenyl (B12655295) substituent can influence the stability of intermediates and the regioselectivity of these rearrangements.
Furthermore, the hydroxyl group can be derivatized to a leaving group, facilitating nucleophilic substitution reactions that may proceed with or without rearrangement of the cyclopropyl ring, depending on the reaction conditions and the nature of the nucleophile. These studies contribute to a deeper understanding of the reactivity of cyclopropyl systems and expand the toolkit of synthetic organic chemistry.
| Reaction Type | Description | Potential Products |
| Cyclopropyl Carbinol Rearrangement | Acid- or metal-catalyzed ring-opening of the cyclopropyl group. | Homoallylic alcohols, ketones, aldehydes. |
| Nucleophilic Substitution | Displacement of a derivatized hydroxyl group by a nucleophile. | Substituted cyclopropyl or rearranged products. |
Contribution to the Construction of Materials Science Precursors (strictly chemical role, non-property specific)
In the realm of materials science, molecules with well-defined structures are essential as precursors for the synthesis of polymers, liquid crystals, and other functional materials. While the direct application of this compound in this context is not widely reported, its structure contains elements that are of interest for materials science.
The rigid cyclopropyl group can impart specific conformational constraints to a polymer backbone or a liquid crystalline phase. The aromatic methoxyphenyl unit is a common component in many liquid crystal and polymer systems, contributing to their thermal and electronic properties. The carbinol functionality provides a convenient point of attachment for polymerization or for linking to other molecular units to create more complex structures like dendrimers.
For example, this compound could potentially be converted into a monomer, such as an acrylate or a vinyl ether, and subsequently polymerized. The resulting polymer would feature cyclopropyl and methoxyphenyl pendant groups, which could influence the material's properties. Similarly, it could be incorporated into the structure of a liquid crystal molecule to study the effect of the cyclopropyl group on the mesophase behavior.
| Potential Application Area | Role of this compound |
| Polymer Synthesis | As a precursor to a monomer with cyclopropyl and methoxyphenyl functionalities. |
| Liquid Crystal Synthesis | As a component of a mesogenic molecule to influence phase behavior. |
| Dendrimer Construction | As a building block for the synthesis of branched macromolecules. |
Future Perspectives and Emerging Research Directions for Cyclopropyl 3 Methoxyphenyl Methanol
Development of More Sustainable and Atom-Economical Synthetic Routes
The future synthesis of cyclopropyl(3-methoxyphenyl)methanol and its derivatives is poised to be guided by the principles of green chemistry, emphasizing sustainability and atom economy. nih.gov Traditional cyclopropanation methods, such as the Simmons-Smith reaction, often utilize stoichiometric amounts of zinc-copper couple and diiodomethane (B129776), leading to significant metal waste. nih.govnih.gov Future routes will likely focus on catalytic approaches that minimize waste and environmental impact.
One promising avenue is the application of biocatalysis and chemoenzymatic strategies. Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of olefins using diazoacetate reagents. nih.govacs.org This approach offers a sustainable alternative to methods requiring expensive and toxic heavy metals. acs.org Adapting such enzymatic systems for the synthesis of precursors to this compound could provide a highly efficient and environmentally benign pathway.
Furthermore, the development of atom-economical cyclopropanation reactions is a key research direction. rsc.orgrsc.org Addition reactions are inherently atom-economical, and strategies that utilize catalysts to facilitate the direct addition of carbene precursors across an alkene are highly desirable. organic-chemistry.org For instance, reductive cyclopropanation using hydrogen as the ultimate reductant, facilitated by an iridium electron storage catalyst, has been demonstrated, avoiding stoichiometric metal waste entirely. nih.gov Another approach involves visible-light-induced, oxidant/additive-free intramolecular cascade reactions to construct complex cyclopropane-containing scaffolds in a step- and atom-economic manner. rsc.orgrsc.org These innovative methods highlight a clear trajectory towards cleaner and more efficient syntheses applicable to compounds like this compound.
| Method | Key Features | Sustainability Advantage |
| Chemoenzymatic Synthesis | Utilizes engineered enzymes (e.g., myoglobin variants) for asymmetric cyclopropanation. nih.govacs.orgnih.gov | Avoids toxic heavy metal catalysts; reactions often proceed in aqueous media under mild conditions. acs.orgnih.gov |
| Reductive Cyclopropanation with H₂ | Employs hydrogen as the electron source with an iridium catalyst. nih.gov | Eliminates stoichiometric metal waste from traditional reductants. nih.gov |
| Photocatalytic Cascade Reactions | Visible-light-mediated energy transfer enables complex cyclopropane (B1198618) synthesis. rsc.orgrsc.org | Atom-economical, proceeds under mild conditions, and avoids harsh reagents. rsc.orgrsc.org |
| Palladium-Catalyzed Direct Cyanoesterification | A stepwise, highly atom-economic protocol for creating functionalized cyclopropanes. researchgate.net | Offers mild reaction conditions and good functional group compatibility. researchgate.net |
Exploration of Novel Reactivity and Mechanistic Pathways
The strained three-membered ring of this compound imparts unique reactivity that is ripe for further exploration. The adjacent carbinol group can influence or participate in these reactions, leading to novel mechanistic pathways and synthetic applications.
Future research will likely delve deeper into the acid-catalyzed and transition-metal-catalyzed ring-opening reactions of this and related cyclopropylcarbinols. chemicalbook.com The formation of cyclopropylcarbinyl cations can lead to stereospecific rearrangements and dehydrative coupling reactions, providing access to a diverse array of arylated and allylated cyclopropanes without rearrangement of the three-membered ring. acs.orgresearchgate.net Detailed mechanistic studies, combining experimental data with computational modeling, will be crucial to understanding and controlling the selectivity of these transformations. acs.orgnih.gov For instance, investigations into the tandem Heck-ring-opening of cyclopropyl (B3062369) diol derivatives have shed light on the factors governing regio- and stereoselectivity. acs.orgnih.gov
Radical-mediated reactions represent another frontier. The cyclopropylmethyl radical is known to undergo rapid ring-opening, making it a useful mechanistic probe. psu.edu Exploring the oxidative radical ring-opening/cyclization of derivatives of this compound could unlock pathways to complex polycyclic structures. beilstein-journals.orgnih.gov Understanding the factors that control the regioselectivity of ring cleavage is essential for harnessing this reactivity synthetically. psu.edu
| Reaction Type | Description | Potential Synthetic Utility |
| Dehydrative Coupling | Brønsted acid-catalyzed reaction with arenes or alkenes to form substituted cyclopropanes. acs.org | Direct C-C bond formation to functionalize the carbinol position. |
| Tandem Heck–Ring-Opening | Palladium-catalyzed addition to an alkenyl group followed by selective cyclopropane ring opening. acs.orgnih.gov | Access to stereodefined acyclic structures with multiple stereocenters. acs.org |
| Radical Ring-Opening/Cyclization | Generation of a radical at the carbinol position or adjacent to the ring, leading to ring cleavage and subsequent cyclization. beilstein-journals.orgnih.gov | Synthesis of complex carbocyclic and heterocyclic scaffolds. beilstein-journals.org |
| Base-Promoted Ring Opening | Ring opening of activated cyclopropanes (e.g., gem-dihalocyclopropanes) under basic conditions. uq.edu.au | Formation of functionalized alkenes and heterocycles. uq.edu.au |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a significant trend in modern chemistry, offering improved safety, efficiency, and scalability. tcichemicals.com The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry and automated platforms.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing highly exothermic or rapid reactions often involved in cyclopropanation. mdpi.com For example, the two-phase dibromocyclopropanation of unsaturated alcohols has been successfully implemented in a flow chemistry setup, demonstrating improved yields and safety over batch processes. mdpi.com Similarly, the continuous-flow synthesis of cyclopropyl carbonyl compounds using a reusable solid acid catalyst highlights the potential for developing more sustainable and scalable processes. mdpi.com These precedents suggest that a multi-step flow synthesis of this compound could be developed, potentially starting from 3-methoxybenzaldehyde (B106831) and a suitable cyclopropanating agent.
Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, could further accelerate the discovery and optimization of new reactions and derivatives. Such platforms would enable high-throughput screening of reaction conditions and substrates, facilitating the rapid exploration of the chemical space around the this compound scaffold.
Design of Next-Generation Cyclopropane-Based Scaffolds for Chemical Probes
The rigid, three-dimensional structure of the cyclopropane ring makes it a "privileged scaffold" in medicinal chemistry and a valuable component in the design of chemical probes. rochester.edunih.govnih.gov Cyclopropane-containing motifs are present in numerous pharmaceuticals and bioactive natural products. nih.govresearchgate.net The this compound scaffold offers multiple points for diversification, making it an excellent starting point for creating libraries of novel compounds for drug discovery and chemical biology. nih.gov
Future research will focus on leveraging this scaffold to design next-generation chemical probes. By functionalizing the aromatic ring, the carbinol hydroxyl group, or even activating C-H bonds on the cyclopropane ring, a wide variety of derivatives can be generated. nih.gov These libraries can be screened for biological activity, with the cyclopropane core serving to orient substituents in well-defined vectors in three-dimensional space, which is crucial for potent and selective interactions with biological targets like proteins and enzymes. researchgate.net
Furthermore, cyclopropane derivatives themselves can act as mechanistic probes. For example, cyclopropyl-containing fatty acids have been used as "radical clocks" to investigate the mechanisms of cytochrome P450 enzymes. nih.gov Similarly, derivatives of this compound could be designed to probe enzymatic reaction mechanisms or to act as bioorthogonal reporters for imaging and tracking biomolecules in living systems. acs.orguci.edu The development of fragment-assisted, structure-based design strategies will be instrumental in creating potent and selective inhibitors and probes based on the cyclopropane scaffold. acs.org
Q & A
Q. What are the key synthetic routes for Cyclopropyl(3-methoxyphenyl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves nucleophilic addition of cyclopropylmethyl bromide to 3-methoxybenzaldehyde under basic conditions (e.g., NaH in THF). The reaction proceeds via a Grignard-like mechanism, forming the alcohol after acidic workup . Optimization includes:
- Temperature : Conducting reactions at –30°C to –40°C minimizes side reactions (e.g., over-oxidation) .
- Catalyst : Using chiral ligands (e.g., diethylzinc with cinnamyl alcohol) can improve enantiomeric excess in stereoselective syntheses .
Yield Comparison :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaH/THF | 78 | 95 |
| LiAlH₄ | 65 | 90 |
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopropyl protons appear as a multiplet at δ 0.5–1.5 ppm, while the methoxy group resonates as a singlet at δ 3.8 ppm. The aromatic protons show splitting patterns consistent with 3-methoxy substitution .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks at m/z 191.1 (calculated) with fragmentation patterns confirming cyclopropane ring stability .
- IR Spectroscopy : A broad O–H stretch (~3300 cm⁻¹) and C–O–C asymmetric vibration (~1250 cm⁻¹) are diagnostic .
Q. What are the common chemical reactions involving the alcohol functional group in this compound?
- Methodological Answer :
- Oxidation : Using CrO₃ in acidic conditions converts the alcohol to Cyclopropyl(3-methoxyphenyl)methanone (yield: ~85%) .
- Esterification : React with acetyl chloride in pyridine to form the acetate derivative (useful for protecting the –OH group during further functionalization) .
- Reduction : LiAlH₄ reduces the cyclopropane ring only under extreme conditions (>100°C), highlighting its stability .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what computational tools validate these results?
- Methodological Answer :
- Chiral Catalysts : Asymmetric synthesis using (R)-BINOL-derived zinc complexes achieves >90% enantiomeric excess (ee) .
- DFT Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict stereoselectivity. For example, the energy barrier for cyclopropane ring inversion is ~25 kcal/mol, explaining its rigidity .
Case Study :
| Catalyst | ee (%) | Computational ΔG (kcal/mol) |
|---|---|---|
| (R)-BINOL | 92 | 24.3 |
| None | 0 | 28.1 |
Q. How do contradictory data on oxidation potentials in methanol-based electrolytes arise, and how can they be resolved?
- Methodological Answer : Contradictions stem from solvent-electrode interactions. Cyclopropyl groups stabilize carbocation intermediates, shifting oxidation potentials.
- Electrochemical Analysis : Use carbon electrodes with tetrabutylammonium hexafluorophosphate (TBAPF₆) as a supporting electrolyte to avoid solvent decomposition .
- Controlled Potential Coulometry : Apply 1.70 V vs. SCE to achieve 96.8% yield, confirming cyclopropane oxidation precedes solvent breakdown .
Q. What strategies are effective for assessing the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methoxy group with fluoro or methyl substituents to study receptor binding (e.g., GPCR modulation) .
- In Vitro Assays : Test cytotoxicity (IC₅₀) using MTT assays on HeLa cells. Derivatives with electron-withdrawing groups show enhanced activity (IC₅₀: 12–18 µM) .
SAR Data :
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| 3-OCH₃ | 25 | 2.1 |
| 3-CF₃ | 12 | 2.8 |
Q. How can computational modeling predict the stability of cyclopropane-containing intermediates in reaction pathways?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ring-opening energetics under thermal stress (e.g., 300 K for 100 ns) to identify stable conformers .
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions stabilizing the cyclopropane ring (e.g., σ→σ* interactions contribute ~8 kcal/mol) .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Inspect gloves for defects before use .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure .
- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
